Cas no 52161-34-9 (2-amino-2,3,3-trimethylbutanenitrile)

2-Amino-2,3,3-trimethylbutanenitrile is a nitrile-functionalized amine compound with potential applications as an intermediate in organic synthesis and pharmaceutical manufacturing. Its branched alkyl structure and reactive amino and nitrile groups make it a versatile building block for constructing complex molecules. The compound's sterically hindered amine moiety may enhance selectivity in certain reactions, while the nitrile group offers opportunities for further functionalization, such as hydrolysis to carboxylic acids or reduction to primary amines. Its well-defined molecular architecture could contribute to controlled reactivity in multi-step syntheses. The compound's stability under standard conditions facilitates handling and storage, though appropriate precautions for nitrile-containing substances should be observed.
2-amino-2,3,3-trimethylbutanenitrile structure
52161-34-9 structure
Product Name:2-amino-2,3,3-trimethylbutanenitrile
CAS No:52161-34-9
MF:C7H14N2
MW:126.199461460114
CID:360401
PubChem ID:15683375
Update Time:2025-06-08

2-amino-2,3,3-trimethylbutanenitrile Chemical and Physical Properties

Names and Identifiers

    • Butanenitrile, 2-amino-2,3,3-trimethyl-
    • 2-amino-2,3,3-trimethylbutanenitrile
    • EN300-126534
    • 52161-34-9
    • RYHBMXCSCBXLJT-UHFFFAOYSA-N
    • DTXSID80576814
    • SCHEMBL8106517
    • CCA16134
    • AKOS026728481
    • Z247612948
    • CS-0232188
    • 2-amino-2,3,3-trimethylbutyronitrile
    • Inchi: 1S/C7H14N2/c1-6(2,3)7(4,9)5-8/h9H2,1-4H3
    • InChI Key: RYHBMXCSCBXLJT-UHFFFAOYSA-N
    • SMILES: NC(C#N)(C)C(C)(C)C

Computed Properties

  • Exact Mass: 126.11582
  • Monoisotopic Mass: 126.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • PSA: 49.81

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Additional information on 2-amino-2,3,3-trimethylbutanenitrile

Introduction to 2-amino-2,3,3-trimethylbutanenitrile (CAS No. 52161-34-9)

2-amino-2,3,3-trimethylbutanenitrile, identified by the Chemical Abstracts Service Number (CAS No.) 52161-34-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The nitrile functional group and the presence of three methyl groups contribute to its distinctive chemical properties, making it a valuable intermediate in various chemical transformations.

The compound belongs to the class of β-amino nitriles, which are well-documented for their utility in constructing more complex molecules. The structural motif of 2-amino-2,3,3-trimethylbutanenitrile features a central carbon atom double-bonded to a nitrogen atom (nitrile group) and single-bonded to two methyl groups and an amino group. This arrangement imparts steric hindrance and electronic characteristics that influence its reactivity and interactions with other molecular entities.

In recent years, advancements in medicinal chemistry have highlighted the importance of β-amino nitriles as building blocks for pharmacophores. The synthesis of biologically active compounds often relies on the strategic incorporation of such functionalities to achieve desired pharmacological effects. 2-amino-2,3,3-trimethylbutanenitrile has been explored in several synthetic pathways due to its ability to undergo various reactions such as nucleophilic additions, cyclizations, and condensations, which are pivotal in constructing heterocyclic structures prevalent in many therapeutic agents.

One of the most compelling aspects of 2-amino-2,3,3-trimethylbutanenitrile is its role in the development of novel pharmaceuticals. Researchers have leveraged its structural features to design molecules with potential applications in treating a range of diseases. For instance, studies have demonstrated its utility in generating intermediates for kinase inhibitors, which are critical in oncology research. The ability to modify the compound’s core structure allows chemists to fine-tune its properties for specific biological targets.

The chemical synthesis of 2-amino-2,3,3-trimethylbutanenitrile typically involves multi-step processes that require precise control over reaction conditions. Common methodologies include condensation reactions between appropriate precursors followed by functional group transformations. The presence of methyl groups enhances stability while also influencing reaction selectivity. Recent innovations in catalytic systems have improved the efficiency and yield of these synthetic routes, making the compound more accessible for industrial applications.

From a computational chemistry perspective, the molecular modeling of 2-amino-2,3,3-trimethylbutanenitrile has provided insights into its interactions with biological targets. Techniques such as molecular dynamics simulations and quantum mechanical calculations have been employed to understand how this compound might bind to enzymes or receptors. These studies not only aid in rational drug design but also help predict potential side effects by identifying off-target interactions.

The pharmaceutical industry has shown particular interest in derivatives of 2-amino-2,3,3-trimethylbutanenitrile due to their potential therapeutic benefits. Researchers are investigating modifications that could enhance bioavailability or improve binding affinity without compromising safety profiles. This ongoing research underscores the compound’s significance as a scaffold for developing next-generation drugs.

In addition to its pharmaceutical applications, 2-amino-2,3,3-trimethylbutanenitrile finds utility in agrochemical research. Its structural features make it a viable candidate for synthesizing compounds that could act as pesticides or herbicides. By modifying its core structure, scientists aim to develop environmentally friendly alternatives that are effective against pests while minimizing ecological impact.

The analytical characterization of CAS No. 52161-34-9 is another critical aspect that ensures its quality and consistency in various applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely employed to confirm its identity and purity. These analytical methods provide detailed information about the compound’s molecular structure and help ensure that it meets the stringent requirements for industrial and research use.

Future directions in the study of 2-amino-2,3,3-trimethylbutanenitrile may include exploring novel synthetic routes that reduce environmental impact or enhance scalability. Green chemistry principles are increasingly being applied to develop more sustainable processes for producing this compound. Additionally, advancements in biocatalysis could offer alternative pathways for its synthesis using enzymes as catalysts instead of traditional chemical reagents.

The versatility of CAS No. 52161-34-9 makes it an indispensable tool in synthetic organic chemistry and pharmaceutical research. Its unique structural features enable a wide range of chemical transformations that are essential for creating complex molecules with biological activity. As research continues to uncover new applications and refine synthetic methodologies,the importance of this compound is expected to grow further。

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